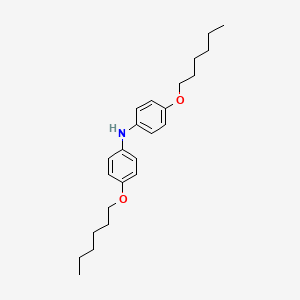

Bis(4-(hexyloxy)phenyl)amine

Overview

Description

Synthesis Analysis

Bis(4-(hexyloxy)phenyl)amine can be synthesized via a two-step process. The first step involves the Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) . The second step involves the hydrolysis of its tert-butyl carbamate derivative .Chemical Reactions Analysis

This compound can react with 2-bromothiophene in the presence of tris(dibenzylideneacetone)dipalladium(0), tri-tert-butyl phosphine, and sodium tert-butanolate to produce N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine .Scientific Research Applications

Photovoltaic Materials Development

Bis(4-(hexyloxy)phenyl)amine is a compound of interest in the field of organic photovoltaics. It has been synthesized for use in the production of organic photovoltaic materials. Specifically, tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, a related compound, was synthesized via a Suzuki cross-coupling reaction, showcasing the potential of these compounds in photovoltaic applications (Chmovzh & Rakitin, 2021).

Memory Devices in Electronics

This compound derivatives are also being researched in the context of memory devices. A novel tetra-amine compound related to this compound was synthesized and used to produce hyperbranched polyamic acids, which were further modified to create memory devices with specific electrical conductivity properties (Tan et al., 2017).

Polymer Science

In polymer science, derivatives of this compound have been used to synthesize various polyimides with desirable properties such as solubility, thermal stability, and mechanical strength. For example, a bis(ether amine) containing a cyclohexane cardo group was synthesized and used to prepare polyimides, which demonstrated good film-forming ability and thermal stability (Yang et al., 2001).

Environmental Applications

Research has also been conducted on the use of this compound derivatives in environmental applications, such as heavy metal sorption. For instance, copolymer microspheres with pendant amine groups, based on a derivative of this compound, demonstrated efficiency in removing heavy metals like Cu(II), Zn(II), Cd(II), and Pb(II) from aqueous solutions (Podkościelna, 2013).

Optoelectronic Devices

The synthesis of optoelectronic devices has benefited from the utilization of this compound derivatives. N,N-Bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine, a derivative, was synthesized using Buchwald–Hartwig cross-coupling reactions and is of significant interest for optoelectronic device synthesis (Chmovzh & Rakitin, 2021).

Solar Cell Technology

In the realm of solar cell technology, this compound derivatives have shown promise. Studies on donor-acceptor organic dyes related to this compound have demonstrated their effectiveness in solar cell devices, contributing to advancements in solar technology (Robson et al., 2013).

Future Directions

Bis(4-(hexyloxy)phenyl)amine and its derivatives are of great interest for the synthesis of optoelectronic devices. Replacing the triarylamine unit with an N,N-diarylthiophen-2-amine can lead to better electron-donating ability, a higher short-circuit current density, and broadening the absorption range . The use of a biphenyl group in triarylamino-containing donors can significantly increase the photovoltaic characteristics of dyes . Therefore, the future directions of this compound could involve its use in the production of new photovoltaic materials, organic solar cells (OSCs), organic light emitting diodes (OLEDs), organic field effect transistors (OFETs), and others .

properties

IUPAC Name |

4-hexoxy-N-(4-hexoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO2/c1-3-5-7-9-19-26-23-15-11-21(12-16-23)25-22-13-17-24(18-14-22)27-20-10-8-6-4-2/h11-18,25H,3-10,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUJNGFFZMUZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Bis(4-(hexyloxy)phenyl)amine in the development of efficient DSCs?

A1: this compound serves as a key structural component within organic dyes used in DSCs. In the provided research, it acts as the donor moiety within the reference dye R6. [] The efficiency of a DSC is heavily reliant on the dye's ability to absorb light and transfer electrons. The structure of this compound influences the dye's light absorption properties and its ability to donate electrons, ultimately impacting the overall power conversion efficiency of the DSC.

Q2: How does the size of the donor moiety, specifically comparing this compound in R6 to the bulkier donor in R7, affect the performance of the DSC?

A2: The research highlights that the size of the donor moiety plays a crucial role in the DSC's performance. The study found that dye R7, incorporating a larger, bulkier donor structure compared to this compound in R6, exhibited superior performance. [] This improvement was linked to several factors:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-endo)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine tetrahydrochloride hydrate](/img/structure/B1510361.png)

![[4-(4-Bromo-1-ethyl-1h-pyrazol-3-yl)phenyl]amine](/img/structure/B1510382.png)

![Ethyl 3-amino-1h-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B1510389.png)

![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene 2,2,2-trifluoroacetate](/img/structure/B1510398.png)